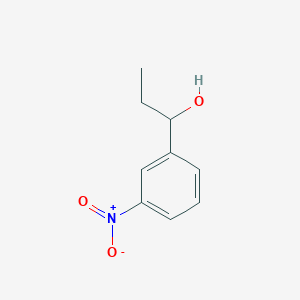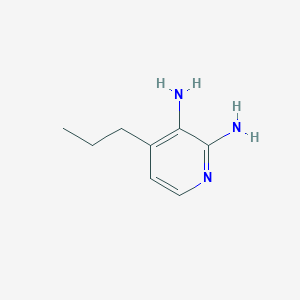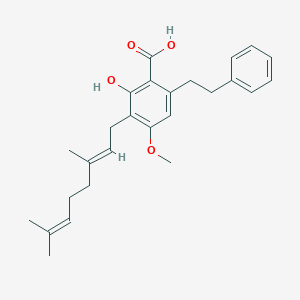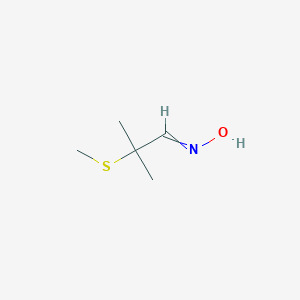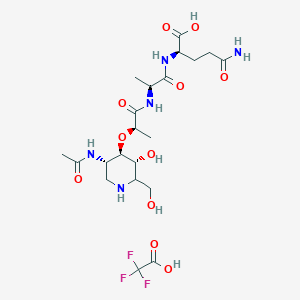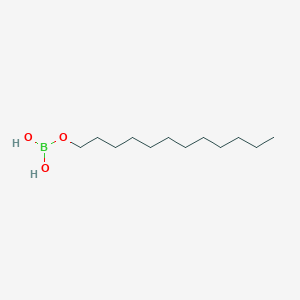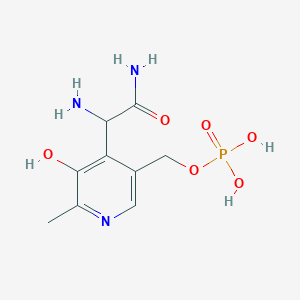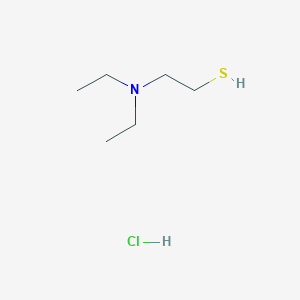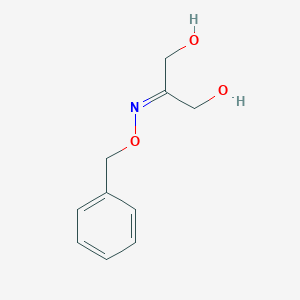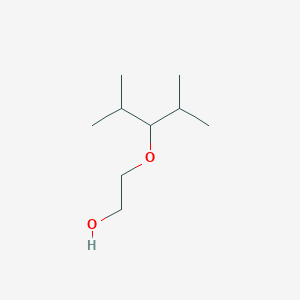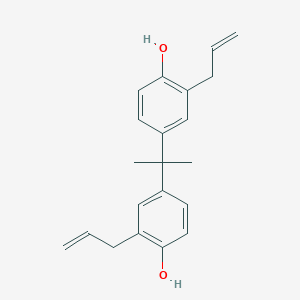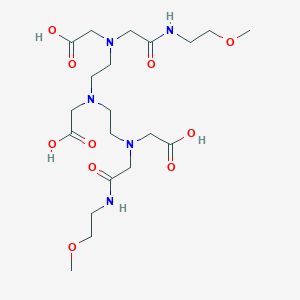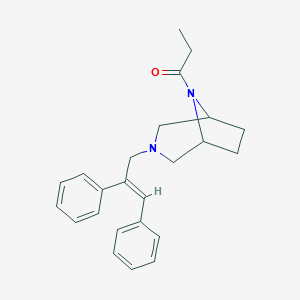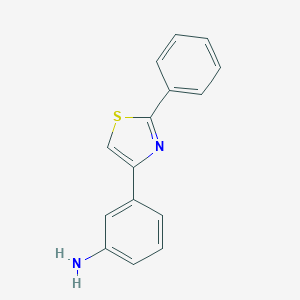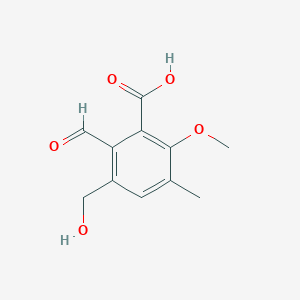
Dihydrogladiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogladiolic acid (DHGA) is a natural product derived from the plant Helichrysum italicum. It is a member of the sesquiterpene lactone family and has been found to possess various biological activities. DHGA has attracted attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
Dihydrogladiolic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. Furthermore, Dihydrogladiolic acid has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. Dihydrogladiolic acid has also been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Dihydrogladiolic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9, which play a crucial role in the pathogenesis of various diseases. Dihydrogladiolic acid has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, Dihydrogladiolic acid has been shown to possess antioxidant activity, which protects against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydrogladiolic acid has several advantages for lab experiments. It is a natural product that can be easily synthesized and purified. Dihydrogladiolic acid has been extensively studied, and its biological activities have been well characterized. However, Dihydrogladiolic acid has certain limitations for lab experiments. It is a sesquiterpene lactone, which can be toxic at high concentrations. Moreover, Dihydrogladiolic acid has poor solubility in water, which can limit its use in certain assays.
Direcciones Futuras
Dihydrogladiolic acid has several potential future directions for research. It can be used as a lead compound for the development of novel anti-inflammatory, anticancer, and neuroprotective agents. Dihydrogladiolic acid can also be used as a tool for the study of various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, Dihydrogladiolic acid can be used to study the role of oxidative stress in various diseases. In conclusion, Dihydrogladiolic acid is a promising natural product with potential therapeutic applications in various diseases.
Métodos De Síntesis
Dihydrogladiolic acid can be synthesized through the extraction of Helichrysum italicum using various techniques, including steam distillation and solvent extraction. The extracted oil can then be subjected to various purification methods, such as column chromatography and recrystallization, to obtain pure Dihydrogladiolic acid.
Aplicaciones Científicas De Investigación
Dihydrogladiolic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and neuroprotective properties. Dihydrogladiolic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, Dihydrogladiolic acid has been found to induce apoptosis and inhibit the proliferation of various cancer cell lines. Moreover, Dihydrogladiolic acid has been shown to protect against oxidative stress-induced neurodegeneration.
Propiedades
Número CAS |
10088-78-5 |
|---|---|
Nombre del producto |
Dihydrogladiolic acid |
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15) |
Clave InChI |
KINUBXBOAZOHHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO |
Otros números CAS |
10088-78-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



